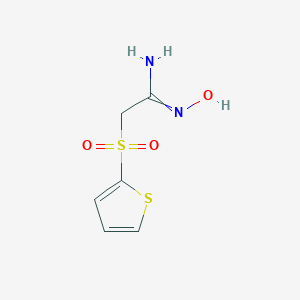
N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of thiophene derivatives, including N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
科学的研究の応用
N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
作用機序
The mechanism of action of N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit microbial growth by targeting essential enzymes in bacterial cells or exhibit anticancer activity by interfering with cell proliferation pathways .
類似化合物との比較
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its N’-hydroxy and sulfonylethanimidamide groups contribute to its ability to undergo various chemical reactions and interact with biological targets, making it a valuable compound for research and development .
生物活性
N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 175201-96-4 |
| Molecular Formula | C₆H₈N₂O₃S₂ |
| Molecular Weight | 220.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | MSZDATJNTZYAQL-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to yield aminothiophene derivatives. Industrial production often utilizes optimized reaction conditions to enhance yield and purity, employing techniques such as continuous flow reactors.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent .
Anticancer Activity
The compound has been investigated for its anticancer properties. It appears to interfere with cell proliferation pathways, potentially inhibiting tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its promise as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models. This mechanism could be beneficial for treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction: It could interact with receptors that modulate inflammatory responses or cell growth.
- Signal Transduction Modulation: By affecting signal transduction pathways, it can alter cellular responses to stimuli.
Case Studies
Recent studies have explored the efficacy of this compound in various experimental setups:
-
Antimicrobial Efficacy Study: A study evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains, finding it effective at low concentrations.
Pathogen MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 -
Cancer Cell Line Study: In vitro tests on human cancer cell lines revealed a dose-dependent decrease in viability when treated with the compound.
Concentration (µM) Cell Viability (%) 10 80 20 50 50 30
特性
CAS番号 |
175201-96-4 |
|---|---|
分子式 |
C6H8N2O3S2 |
分子量 |
220.3 g/mol |
IUPAC名 |
N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide |
InChI |
InChI=1S/C6H8N2O3S2/c7-5(8-9)4-13(10,11)6-2-1-3-12-6/h1-3,9H,4H2,(H2,7,8) |
InChIキー |
MSZDATJNTZYAQL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)CC(=NO)N |
異性体SMILES |
C1=CSC(=C1)S(=O)(=O)C/C(=N/O)/N |
正規SMILES |
C1=CSC(=C1)S(=O)(=O)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















